2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
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Overview
Description
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a cyclopropyl group attached to a hydroxypropyl chain, which is further connected to the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 3-cyclopropyl-3-hydroxypropylamine.
Amidation Reaction: The 2,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 3-cyclopropyl-3-hydroxypropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 3-cyclopropyl-3-hydroxypropylamine.
Scientific Research Applications
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(3-hydroxypropyl)benzamide
- 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide
- 2,4-dichloro-N-(3-pyridyl)benzamide
Uniqueness
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature may influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-9-3-4-10(11(15)7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZOVKBWNJUHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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